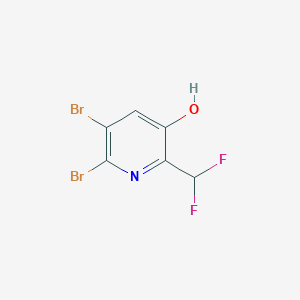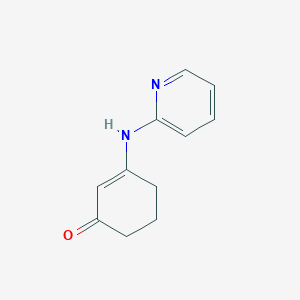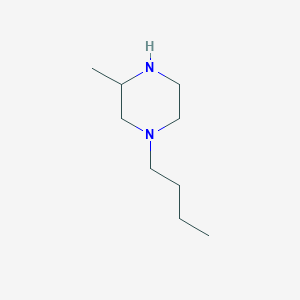
1-Butyl-3-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-methylpiperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The compound this compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylpiperazine can be synthesized through several methods. One common approach involves the alkylation of 3-methylpiperazine with butyl halides under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-methylpiperazine and butyl bromide or butyl chloride.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in an organic solvent like acetonitrile or dimethylformamide.
Procedure: The mixture is heated to reflux, and the product is isolated through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-Butyl-3-methylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Butyl-3-methylpiperazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Comparación Con Compuestos Similares
1-Butyl-3-methylpiperazine can be compared with other piperazine derivatives:
Similar Compounds: 1-Butylpiperazine, 1-Methylpiperazine, 1-Ethyl-3-methylpiperazine.
Uniqueness: The presence of both butyl and methyl groups on the piperazine ring imparts unique physicochemical properties, such as increased lipophilicity and altered reactivity, distinguishing it from other piperazine derivatives.
Propiedades
Número CAS |
109055-57-4 |
|---|---|
Fórmula molecular |
C9H20N2 |
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
1-butyl-3-methylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-3-4-6-11-7-5-10-9(2)8-11/h9-10H,3-8H2,1-2H3 |
Clave InChI |
PHZSRKRJHYCDKX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCNC(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)

![2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B13094495.png)
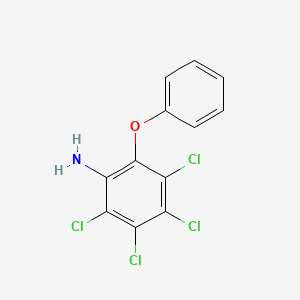
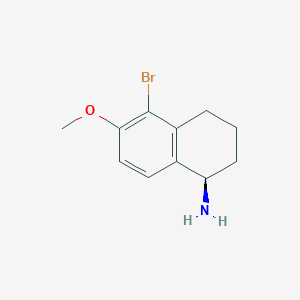
![4-(4-Chlorophenyl)dibenzo[b,d]furan](/img/structure/B13094501.png)
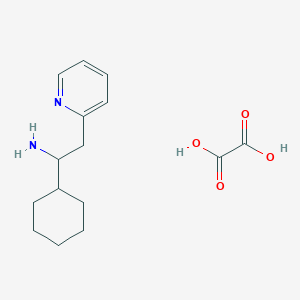


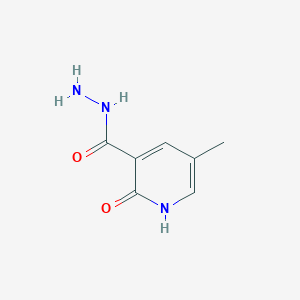
![(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13094547.png)
